

UNC2025: Core Characteristics & Pharmacodynamic Profile

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Compound Focus: UNC2025

CAS No.: 1429881-91-3

Cat. No.: S548057

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Table 1: Key characteristics of UNC2025

Property	Description
Primary Targets	MERTK (MER), FLT3 (Fms-like tyrosine kinase 3) [1] [2]
Mechanism of Action	Potent, ATP-competitive small-molecule tyrosine kinase inhibitor (TKI) [3]
Oral Bioavailability	~100% in mice [3]
Half-life (in mice)	Approximately 3.8 hours [3]
Key Pharmacodynamic Effect	Inhibits target phosphorylation (e.g., phospho-MER) in bone marrow leukemic blasts after oral dosing [1] [4]

Table 2: Quantitative inhibitory profile (IC₅₀) of UNC2025

Kinase Target	IC ₅₀ (nM)	Relevance to Disease
MER	0.46 - 0.74 nM [1] [2]	Oncogenesis in leukemia, NSCLC; platelet activation [4] [5]

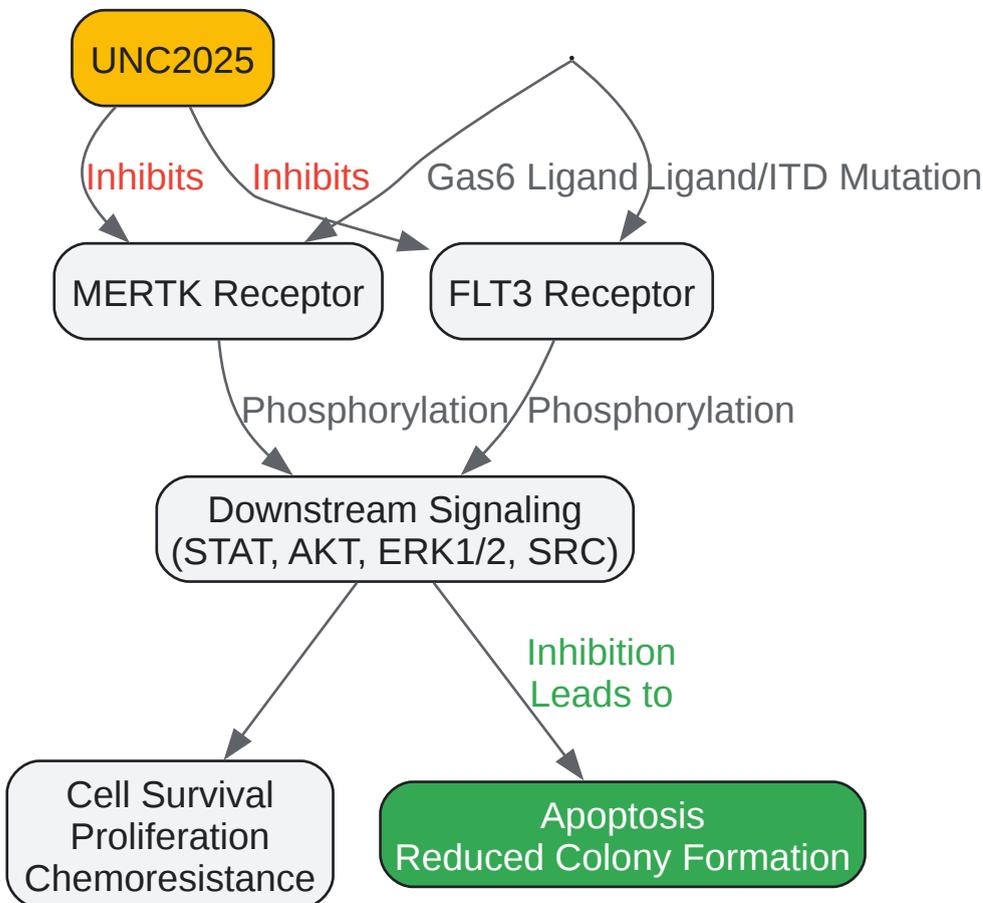
Kinase Target	IC ₅₀ (nM)	Relevance to Disease
FLT3	0.35 - 0.8 nM [1] [2]	Driver in ~30% of AMLs (especially ITD mutations) [3]
Axl	1.65 nM [1] [2]	TAM family kinase; next most potently inhibited after MER/FLT3 [3]

| **TrkA** | 1.67 nM [1] [2] | - | **Tyro3** | 5.83 nM [2] | TAM family kinase [3] |

Mechanism of Action & Signaling Pathway Inhibition

UNC2025 exerts its effects by inhibiting the kinase activity of MERTK and FLT3, which blocks their downstream pro-survival and proliferative signaling pathways [4].

UNC2025 Inhibition of MERTK and FLT3 Signaling Pathways



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Detailed Experimental Protocols

The following protocols are compiled from key studies demonstrating **UNC2025**'s pharmacodynamic effects [1] [4].

In Vitro Protocol: Immunoblot Analysis of MERTK Phosphorylation

This protocol assesses **UNC2025**'s ability to inhibit basal and stimulated MERTK phosphorylation in leukemia cell lines.

Key Steps:

- **Cell Culture:** Culture MERTK-expressing cells (e.g., 697 B-ALL, Kasumi-1 AML) at a density of 3×10^6 cells/mL.
- **Compound Treatment:** Treat cells with a dose range of **UNC2025** (e.g., 0–300 nM) or a DMSO vehicle control for 1 hour.
- **Stabilize Phosphorylation:** To stabilize phosphorylated proteins, add a prepared **pervanadate solution** (120 μ M final concentration) to cultures for 3 minutes prior to cell collection.
- **Cell Lysis:** Lyse cells in a suitable lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
- **Immunoprecipitation:** Immunoprecipitate MERTK protein from the lysates using a specific anti-MER antibody and Protein G agarose beads.
- **Western Blot:**
 - Resolve proteins by SDS-PAGE and transfer to a membrane.
 - Probe the membrane with an anti-phospho-MER antibody.
 - Strip the membrane and re-probe with an anti-total MER antibody to confirm equal loading.
- **Analysis:** Quantify band intensities using densitometry software (e.g., ImageJ) and calculate the IC_{50} for phosphorylation inhibition via nonlinear regression.

In Vivo Protocol: Pharmacodynamic Study in Leukemia Xenograft Models

This protocol evaluates **UNC2025**'s ability to inhibit its targets and produce therapeutic effects in a live animal model.

Key Steps:

- **Model Generation:**
 - Use immunodeficient mice (e.g., NOD/SCID/gamma or NSG mice).
 - Inject 2×10^6 human leukemia cells (e.g., 697 B-ALL) or mononuclear cells from an AML patient sample via the tail vein.
 - Allow leukemia to engraft for approximately 14 days.
- **Dosing:**
 - Administer **UNC2025** via **oral gavage**.
 - A common effective dose is **3 mg/kg**, formulated in a saline-based vehicle [1].
 - For sustained target inhibition, a dose of **30 mg/kg**, administered twice daily, has been used due to the compound's short half-life [6].
 - Control groups receive a saline vehicle only.
- **Monitoring & Analysis:**
 - **Pharmacodynamics:** At designated time points post-dosing, isolate bone marrow and analyze phospho-MER levels in leukemic blasts via immunoblot [1] [4].
 - **Therapeutic Efficacy:** Monitor tumor burden via bioluminescence imaging (if using luciferase-expressing cells) or flow cytometry for human CD45+ cells in blood, spleen, and bone marrow.
 - **Survival:** Record mouse survival, defined by endpoint criteria (e.g., >20% weight loss). **UNC2025** treatment typically results in a significant increase in median survival [4].

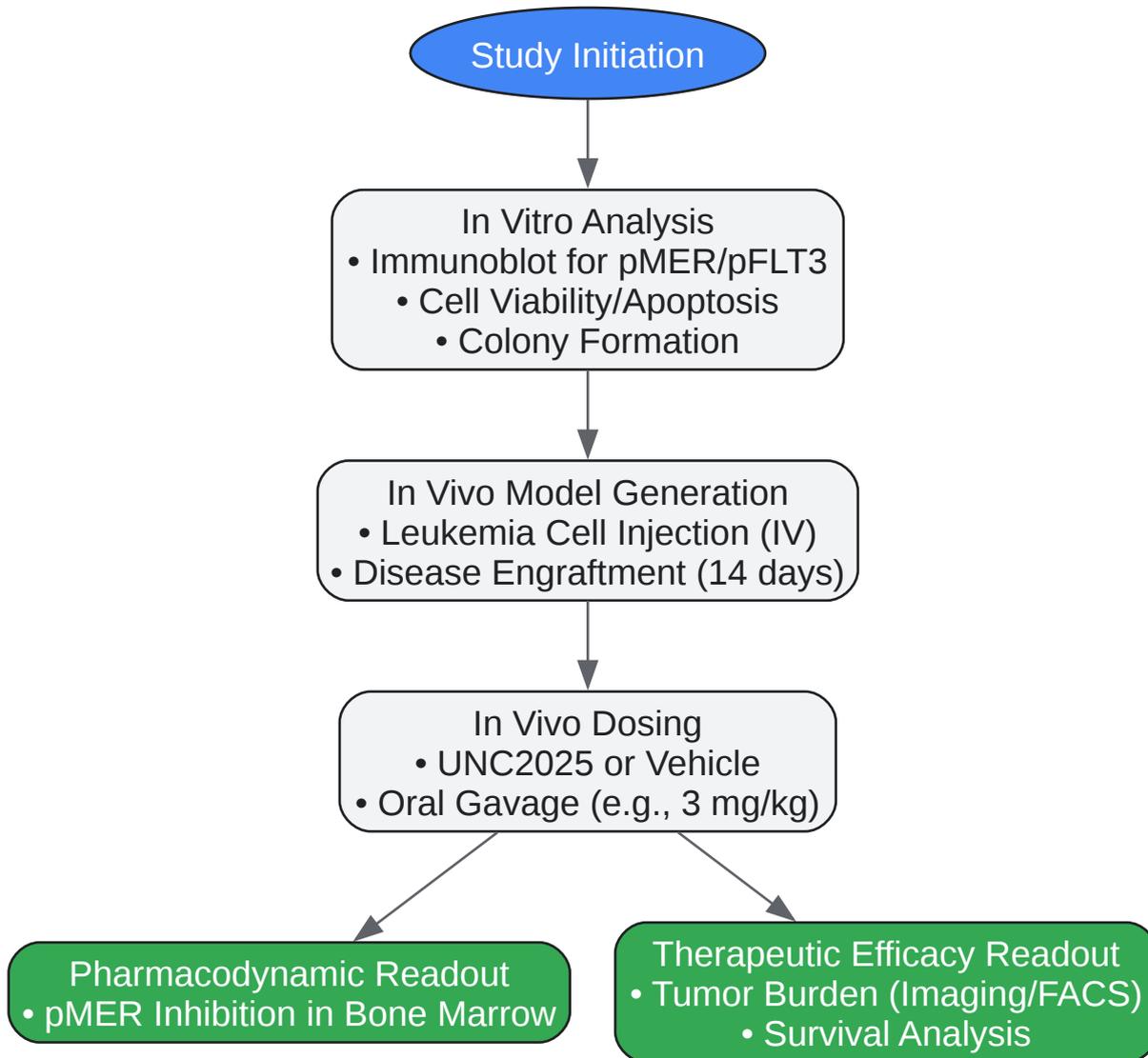
Table 3: In vivo dosing and formulation summary

Parameter	Specification
Common Dose (PD/Therapy)	3 mg/kg, once daily [1]
High Dose (Sustained Inhibition)	30 mg/kg, twice daily [6]
Route	Oral gavage
Typical Vehicle	Saline (high solubility) [3]
Model Organism	NOD.Cg-Prkdcscid112rgtm1Wjl/SzJ (NSG) mice [1] [4]

Application Workflow: From In Vitro to In Vivo Analysis

The following diagram outlines a logical workflow for a complete pharmacodynamic study, integrating the protocols described above.

Workflow for UNC2025 Pharmacodynamic Study



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Key Research Applications & Synergistic Potential

- **Acute Leukemia Therapy:** The most prominent application is in treating acute leukemias with ectopic MERTK expression or FLT3-ITD mutations [4]. **UNC2025** monotherapy induces apoptosis and disease regression in patient-derived xenografts.
- **Chemosensitization:** Co-administration of **UNC2025** with standard cytotoxic drugs like **methotrexate** shows enhanced anti-leukemic effects, suggesting it may allow for chemotherapy dose reduction to mitigate toxicity [4].
- **Antithrombotic Therapy:** **UNC2025** inhibits platelet activation and prevents arterial and venous thrombosis in murine models, without increasing bleeding times. Its effect is synergistic with ADP-P2Y12 pathway antagonists like clopidogrel [5].

I hope these detailed application notes and protocols provide a solid foundation for your research on **UNC2025**. The robust pharmacodynamic data and well-established protocols support its continued investigation as a targeted therapeutic agent.

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